4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate
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Overview
Description
4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethyl group, a chlorophenyl group, and a pyrazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate typically involves multiple steps One common method includes the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-(3-chlorophenyl)hydrazine This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl and chlorophenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with modified functional groups.
Scientific Research Applications
4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide
- 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide
Uniqueness
Compared to similar compounds, 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate is unique due to the presence of the sulphate group, which can influence its solubility, stability, and biological activity. This distinct feature makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-5-(3-chlorophenyl)-3-oxo-1H-pyrazole-2-carbothioamide;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS.H2O4S/c13-8-3-1-2-7(6-8)10-9(4-5-14)11(18)17(16-10)12(15)19;1-5(2,3)4/h1-3,6,16H,4-5,14H2,(H2,15,19);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJMNISGVICZLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=O)N(N2)C(=S)N)CCN.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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